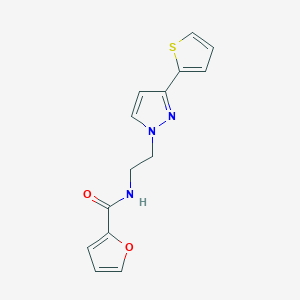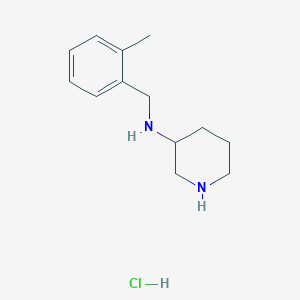
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one, commonly known as DMQD, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMQD belongs to the class of compounds known as quinolines, which have been found to have a wide range of biological activities.
科学的研究の応用
Synthesis and Antituberculosis Activity
A study by Omel’kov, Fedorov, and Stepanov (2019) presented the synthesis of new quinolin derivatives with significant antituberculosis activity. A specific derivative, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).
Quinoline Derivatives Synthesis
Kozlov and Tereshko (2010) investigated the synthesis of quinoline derivatives through three-component condensation, highlighting the compound's versatile chemical properties and potential for further functionalization (Kozlov & Tereshko, 2010).
NMR Characterization of Peroxy-Quinoline Compounds
Fotie et al. (2012) reported on the synthesis and full NMR characterization of unusual open chain peroxy-quinoline compounds, providing insights into their physical and spectroscopic characteristics. This study contributes to the understanding of quinoline derivatives' structural properties (Fotie et al., 2012).
Tautomerism in Quinoline Ketones
Research by Douglass et al. (1992) explored the tautomerism in quinaldyl ketones, specifically focusing on the synthesis and structural analysis of quinoline ketone derivatives. This work adds to the knowledge of chemical behavior and structural dynamics of quinoline-based compounds (Douglass et al., 1992).
Antioxidant Properties of Quinolinone Derivatives
Hussein, Ismail, and El-Adly (2016) synthesized and evaluated the antioxidant efficiency of quinolinone derivatives in lubricating greases. This study showcases the potential industrial applications of quinoline derivatives as antioxidants (Hussein et al., 2016).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-8-5-12-20(17(16)2)24-15-7-13-21(23)22-14-6-10-18-9-3-4-11-19(18)22/h3-5,8-9,11-12H,6-7,10,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJXQFMJXYPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


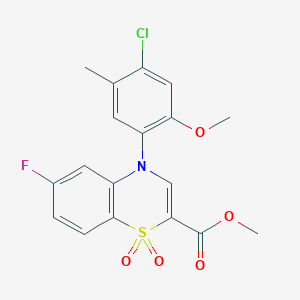
![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)
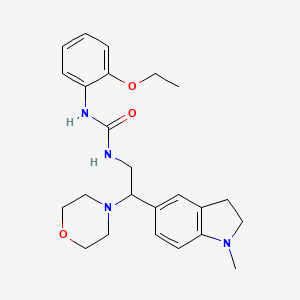
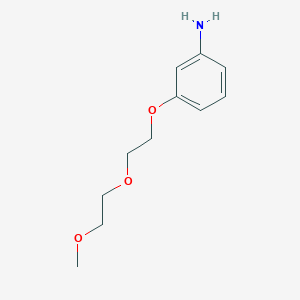
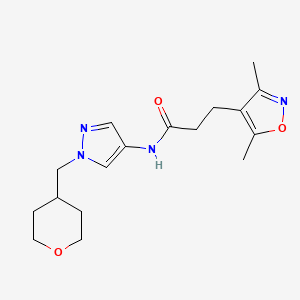
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)
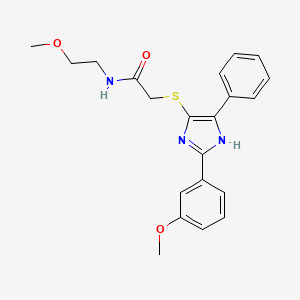

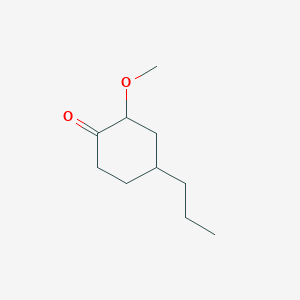
![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)
